molecular formula C8H13NO B8573833 Spiro[3.3]heptane-2-carboxamide

Spiro[3.3]heptane-2-carboxamide

Cat. No.: B8573833
M. Wt: 139.19 g/mol
InChI Key: RAJQGFBSDVPCSD-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-carboxamide is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

spiro[3.3]heptane-2-carboxamide

InChI

InChI=1S/C8H13NO/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H2,9,10)

InChI Key

RAJQGFBSDVPCSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Spiro[3.3]heptane-2-carboxamide: A Technical Guide to a Saturated Benzene Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery. The aromatic phenyl group, while a ubiquitous and often essential pharmacophoric element, frequently contributes to metabolic liabilities and undesirable lipophilicity. This guide provides an in-depth technical exploration of spiro[3.3]heptane-2-carboxamide as a saturated, three-dimensional bioisostere of the benzene ring. We will delve into the strategic rationale for this substitution, detailing its impact on molecular properties and biological activity. This document will further provide robust synthetic protocols for accessing key spiro[3.3]heptane building blocks and showcase their application through case studies of established drug molecules, offering researchers and drug development professionals a comprehensive resource for leveraging this innovative scaffold.

The Imperative for Benzene Bioisosteres in Medicinal Chemistry

The benzene ring is a fundamental structural motif in a vast number of natural products, bioactive compounds, and approved drugs.[1][2] Its rigid, planar geometry and ability to engage in π-π stacking and other non-covalent interactions make it an effective scaffold for orienting functional groups for target engagement. However, the lipophilic nature and susceptibility to oxidative metabolism of the phenyl ring often present significant challenges in drug development, contributing to poor solubility, rapid clearance, and the formation of reactive metabolites.

To mitigate these issues, medicinal chemists have increasingly turned to the concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving the overall molecular profile. Saturated carbocyclic scaffolds have emerged as particularly promising benzene bioisosteres, offering a means to "escape from flatland" and explore three-dimensional chemical space.[3][4] This shift towards a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties and better pharmacokinetic profiles.[3][4]

Early examples of saturated benzene bioisosteres, such as bicyclo[1.1.1]pentane and cubane, were primarily investigated as mimics of para-substituted phenyl rings, largely preserving the collinearity of the exit vectors.[1][5] The spiro[3.3]heptane core, however, offers a unique and powerful alternative by providing non-collinear exit vectors, enabling it to mimic mono-, meta-, and para-substituted phenyl rings.[1][2][5] This versatility significantly expands the applicability of saturated bioisosteres in drug design.

Spiro[3.3]heptane: A Non-Collinear Approach to Mimicking Benzene

The defining characteristic of the spiro[3.3]heptane scaffold is its rigid, three-dimensional structure composed of two fused cyclobutane rings sharing a single carbon atom.[4][6] This arrangement positions substituents in distinct spatial orientations, offering a departure from the planar nature of benzene.

Structural and Physicochemical Properties

The replacement of a flat aromatic ring with a saturated, sp³-rich scaffold like spiro[3.3]heptane has profound effects on a molecule's physicochemical properties. The introduction of the spiro[3.3]heptane core generally leads to:

  • Reduced Lipophilicity: A decrease in the calculated logP (clogP) is often observed. For instance, replacing the phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core reduced the clogP by approximately 0.8 units.[1][5]

  • Improved Solubility: The increase in Fsp³ and disruption of planarity can lead to better aqueous solubility.[3][4]

  • Enhanced Metabolic Stability: While not universally true and highly dependent on the specific substitution pattern, replacing a metabolically labile phenyl ring can block sites of oxidation and improve metabolic stability.[3][7]

  • Novel Intellectual Property: The use of such scaffolds provides access to novel chemical space, offering opportunities for new intellectual property.[7]

The diagram below illustrates the structural difference and the concept of collinear vs. non-collinear exit vectors.

Caption: Comparison of exit vector geometries.

Synthesis of this compound and Key Intermediates

Access to functionalized spiro[3.3]heptane building blocks is crucial for their application in medicinal chemistry. While numerous synthetic routes have been developed for the core scaffold, this section will focus on practical methods for obtaining spiro[3.3]heptane-2-carboxylic acid and its corresponding amide.

Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

A common and effective method for the synthesis of spiro[3.3]heptane-2-carboxylic acid involves the alkylation of a malonate ester followed by decarboxylation.[8]

Experimental Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

Step 1: Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,1-bis(bromomethyl)cyclobutane portion-wise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl spiro[3.3]heptane-2,2-dicarboxylate.

Step 2: Saponification to Spiro[3.3]heptane-2,2-dicarboxylic Acid

  • Dissolve the crude diester from the previous step in ethanol.

  • Add a solution of potassium hydroxide in water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain spiro[3.3]heptane-2,2-dicarboxylic acid.

Step 3: Thermal Decarboxylation to Spiro[3.3]heptane-2-carboxylic Acid

  • Place the crude spiro[3.3]heptane-2,2-dicarboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid material to 220 °C for approximately 30 minutes, or until the evolution of carbon dioxide ceases.[9]

  • Cool the reaction mixture to room temperature to yield the crude spiro[3.3]heptane-2-carboxylic acid, which can be further purified by distillation or recrystallization.

Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved through standard amide coupling methodologies.

Experimental Protocol: Synthesis of this compound

  • To a solution of spiro[3.3]heptane-2-carboxylic acid in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent (e.g., 1.1 equivalents of HATU or HOBt/EDC).

  • Add a base, such as N,N-diisopropylethylamine (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (with additional base), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The workflow for the synthesis is depicted below.

G start Diethyl Malonate + 1,1-Bis(bromomethyl)cyclobutane step1 Alkylation start->step1 intermediate1 Diethyl Spiro[3.3]heptane- 2,2-dicarboxylate step1->intermediate1 step2 Saponification (KOH) intermediate1->step2 intermediate2 Spiro[3.3]heptane- 2,2-dicarboxylic Acid step2->intermediate2 step3 Thermal Decarboxylation (220 °C) intermediate2->step3 product1 Spiro[3.3]heptane- 2-carboxylic Acid step3->product1 step4 Amide Coupling (HATU, NH3) product1->step4 product2 Spiro[3.3]heptane- 2-carboxamide step4->product2

Caption: Synthetic workflow to this compound.

Case Studies: Spiro[3.3]heptane in Drug Analogs

The true utility of a bioisostere is demonstrated through its successful incorporation into biologically active molecules. The spiro[3.3]heptane scaffold has been effectively used to replace phenyl rings in several FDA-approved drugs, resulting in patent-free analogs with retained or improved properties.[5]

Sonidegib Analog: A meta-Substituted Benzene Replacement

Sonidegib is an FDA-approved anticancer agent for the treatment of basal-cell carcinoma that acts as a Hedgehog signaling pathway inhibitor.[5] The central meta-substituted phenyl ring was replaced with a spiro[3.3]heptane core.[1][10] The resulting saturated analogs (both cis and trans isomers) were synthesized and evaluated.[5]

CompoundclogPMetabolic Stability (CLint, μL min⁻¹ mg⁻¹)
Sonidegib6.818
trans-analog6.036
cis-analog6.0156
Data sourced from ChemRxiv[5]

While the replacement led to a favorable decrease in calculated lipophilicity, the metabolic stability in human liver microsomes was reduced in this specific case.[5] However, the analogs retained high potency in a cell-based Gli-Luc reporter assay, demonstrating that the spiro[3.3]heptane core can effectively mimic the structural role of the meta-phenylene ring.[5]

Vorinostat Analog: A mono-Substituted Benzene Replacement

Vorinostat is a histone deacetylase (HDAC) inhibitor used to treat cutaneous T-cell lymphoma. The terminal phenyl ring was replaced with a spiro[3.3]heptane moiety.[2][10] The resulting analog was found to be a potent inhibitor of HDACs, indicating that the spirocycle can serve as a suitable surrogate for a terminal phenyl group.[11]

Benzocaine Analog: A para-Substituted Benzene Replacement

Benzocaine is a widely used local anesthetic. The para-substituted benzene ring was replaced with a spiro[3.3]heptane scaffold.[2][5] The resulting analog demonstrated significant antinociceptive activity in a "tail flick" test in mice, with an efficacy comparable to that of benzocaine itself.[5][12] This case provides strong evidence for the spiro[3.3]heptane core's ability to act as a bioisostere for a para-substituted phenyl ring.[12]

CompoundLogD (pH 7.4)Metabolic StabilityAntinociceptive Activity
BenzocaineHigherLowerActive
Spiro[3.3]heptane AnalogLowerHigherActive
Qualitative comparison based on data from Mykhailiuk Research Site[12]

The diagram below shows the bioisosteric replacement in these drug molecules.

G cluster_0 Sonidegib (meta-replacement) cluster_1 Vorinostat (mono-replacement) cluster_2 Benzocaine (para-replacement) Sonidegib [Phenyl Ring] -> [Spiro[3.3]heptane] Vorinostat [Phenyl Ring] -> [Spiro[3.3]heptane] Benzocaine [Phenyl Ring] -> [Spiro[3.3]heptane]

Caption: Bioisosteric replacement in drug analogs.

Conclusion and Future Outlook

This compound and its derivatives represent a valuable and versatile class of saturated bioisosteres for the benzene ring. Their unique non-collinear geometry allows for the mimicry of mono-, meta-, and para-substituted phenylenes, expanding the toolkit of medicinal chemists beyond traditional collinear scaffolds. The demonstrated ability to improve key physicochemical properties such as lipophilicity while maintaining potent biological activity underscores the potential of this scaffold in modern drug discovery.

The synthetic accessibility of functionalized spiro[3.3]heptanes, coupled with their proven utility in modulating the properties of established drug molecules, positions them as a compelling design element for the development of next-generation therapeutics with improved ADME profiles and novel intellectual property landscapes. As the drive to explore three-dimensional chemical space continues, the strategic application of the spiro[3.3]heptane core is poised to become an increasingly important strategy in the design of safer and more effective medicines.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Various Authors. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com.
  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • Gagnon, D., et al. (2018). Expedient synthesis of spiro[3.
  • Various Authors. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as...
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.
  • Deprez-Poulain, R., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Enamine. (2024). Benzene Bioisosteric Replacements. Enamine.
  • Lopes, F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Jung, M. (2025). Spiro[3.3]heptane scaffolds as benzene bioisosteres.
  • Various Authors. (2026). Spiro[3.3]heptane as a Saturated Benzene Bioisostere**.
  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare.
  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • Olifir, O. S., et al. (2025). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. Semantic Scholar.
  • Mykhailiuk, P. K. (n.d.). The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Site.

Sources

Physicochemical Properties of Spiro[3.3]heptane-2-carboxamide vs. Phenyl Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" Strategy in High-Fidelity Lead Optimization

This guide analyzes the bioisosteric replacement of phenyl rings (specifically benzamides) with spiro[3.3]heptane-2-carboxamide . While the phenyl ring has historically been the scaffold of choice due to synthetic accessibility and reliable


-stacking interactions, its planar nature (

) often contributes to poor solubility, rapid metabolic clearance via aromatic hydroxylation, and "brick dust" crystal packing.

The spiro[3.3]heptane scaffold represents a high-


 surrogate. It offers a unique geometric profile that mimics the spatial projection of phenyl substituents while dramatically altering the electronic and physicochemical landscape. This guide details the structural, electronic, and ADME consequences of this replacement for medicinal chemists.

Structural & Geometric Analysis

The Geometric Mismatch (Exit Vectors)

The primary concern in bioisosteric replacement is maintaining the spatial orientation of key pharmacophores (the "exit vectors").

  • Phenyl (Benzamide): Planar geometry. Substituents are rigidly defined at 120° (meta) or 180° (para).

  • Spiro[3.3]heptane: The two cyclobutane rings are orthogonal. The C2-C6 distance is approx. 5.9 Å, comparable to the para-phenyl distance (~5.8 Å). However, the exit vector angle is the differentiator.

    • Para-phenyl angle: 180°

    • Meta-phenyl angle: 120°

    • Spiro[3.3]heptane angle: ~130° (depending on substitution, typically 129-130°).[1]

Implication: The spiro[3.3]heptane is an imperfect geometric mimic for para-substitution but an excellent surrogate for meta-substitution or "bent" para-orientations where the target pocket allows slight curvature.

Electronic Divergence (Amide Functionality)

The most critical, often overlooked difference is the electronic environment of the carboxamide group.

FeatureBenzamide (Phenyl-CONH

)
Spiro-2-carboxamide (Alkyl-CONH

)
Hybridization

(Conjugated)

(Non-conjugated)
Resonance Strong delocalization of N lone pair into ring.No ring delocalization.
Basicity (C=O) Lower (Resonance withdraws density).Higher (Inductive donation from alkyl ring).
H-Bonding Moderate Acceptor / Stronger Donor.Strong Acceptor / Moderate Donor.

Application Note: If your lead compound relies on the carbonyl oxygen accepting a hydrogen bond from the protein, the spiro-analog will likely strengthen this interaction due to increased electron density on the oxygen.

Physicochemical Profiling

Lipophilicity (LogP vs. LogD)

Replacing a phenyl ring with a spiro[3.3]heptane core typically reduces clogP by 0.5 – 1.0 units .

  • Mechanism: The saturation reduces the lipophilic surface area associated with the diffuse

    
    -cloud of aromatic rings.
    
  • Ligand Lipophilicity Efficiency (LLE): Because potency is often maintained (if geometry fits) while lipophilicity drops, LLE (

    
    ) usually improves, a key indicator of developability.
    
Solubility (Thermodynamic)

Spiro-systems generally exhibit superior solubility compared to their phenyl analogs.

  • Lattice Energy: Phenyl rings facilitate efficient

    
    -
    
    
    
    stacking, leading to high lattice energy and poor dissolution (high melting points).
  • The "Gravel" Effect: The 3D, globular shape of spiro[3.3]heptane disrupts crystal packing. It prevents the formation of tight, planar lattices, significantly lowering the energy required for solvation.

Metabolic Stability[1][2]
  • Phenyl Liability: Susceptible to CYP450-mediated aromatic hydroxylation and epoxidation.

  • Spiro Liability: The bridgehead carbons are quaternary and blocked. However, the methylene hydrogens (

    
    ) are potential sites for oxidation.
    
  • Nuance: Recent studies (e.g., Mykhailiuk et al.) indicate that spiro-replacement is not a guaranteed stability fix. In some cases (e.g., Sonidegib analogs), metabolic stability decreased due to specific CYP isoform affinity for the aliphatic cage. Experimental validation is mandatory.

Visualization: Geometric & Decision Pathways

Diagram 1: Geometric Comparison & Vector Analysis

G cluster_0 Phenyl (Benzamide) cluster_1 Spiro[3.3]heptane cluster_2 Electronic Consequence Phenyl Phenyl Ring (Planar, sp2) Para Para Vector 180° Phenyl->Para Rigid Meta Meta Vector 120° Phenyl->Meta Rigid Amide_Ar Benzamide Conjugated Lower C=O Basicity Phenyl->Amide_Ar Spiro Spiro Core (Globular, sp3) Vector Exit Vector ~130° Spiro->Vector Puckered Amide_Alk Spiro-Amide Non-Conjugated Higher C=O Basicity Spiro->Amide_Alk

Caption: Comparison of geometric vectors and electronic consequences between Phenyl and Spiro[3.3]heptane scaffolds.

Diagram 2: Bioisosteric Decision Workflow

Workflow Start Lead Compound (Contains Phenyl-Amide) Check1 Is the Phenyl Ring making Pi-Pi interactions? Start->Check1 Stop Keep Phenyl (Spiro cannot Pi-stack) Check1->Stop Yes Check2 Is Solubility or Fsp3 a liability? Check1->Check2 No Synthesis Synthesize Spiro[3.3]heptane Analog Check2->Synthesis Yes Test1 Thermodynamic Solubility (Protocol 5.1) Synthesis->Test1 Test2 Microsomal Stability (Protocol 5.2) Synthesis->Test2 Decision Compare LLE & Target Engagement Test1->Decision Test2->Decision Outcome1 Advance Spiro (Better Sol/LLE) Decision->Outcome1 Improved Outcome2 Revert/Modify (Metabolic Liability) Decision->Outcome2 Degraded

Caption: Decision tree for implementing spiro-bioisosteres in lead optimization.

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask)

Purpose: To determine the equilibrium solubility of the crystalline solid, distinguishing between kinetic supersaturation and true solubility.

  • Preparation: Weigh 1-2 mg of solid Spiro-compound into a chemically resistant glass vial.

  • Solvent Addition: Add 200 µL of PBS (pH 7.4) or simulated intestinal fluid (FaSSIF).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours. Ensure solid remains visible (saturation).

  • Filtration: Filter the supernatant using a 0.45 µm PVDF filter plate to remove undissolved particles.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Calculation:

    
    .
    
Microsomal Stability Assay

Purpose: To assess the metabolic vulnerability of the spiro-methylene groups compared to the phenyl ring.[1][2]

  • Incubation Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Substrate: Spike test compound (1 µM final conc, <0.1% DMSO) into the mix. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion and +16 Da adducts (hydroxylation).

  • Data: Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .

Synthesis Overview

Note: Synthesis of spiro[3.3]heptane-2-carboxamides is non-trivial compared to benzamides.

Standard Route:

  • Start: Cyclobutane-1,1-dicarboxylate (Malonate derivative).

  • Cyclization: Double alkylation with 1,3-dibromopropane (or equivalent electrophile) to form the second spiro-ring.

  • Differentiation: Hydrolysis and decarboxylation to the mono-acid.

  • Amide Coupling: Standard HATU/EDC coupling with the desired amine to form the final carboxamide.

References

  • Mykhailiuk, P. K., et al. (2024).[2][3] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic Bioisosteres of the Phenyl Ring." Organic Letters. Link

  • Barnes-Seeman, D., et al. (2014). "The Role of Physicochemical Properties in the Optimization of Drug Candidates." Current Topics in Medicinal Chemistry. Link

Sources

The Kinked Spacer: Spiro[3.3]heptane-2-carboxamide in High-Fsp³ Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Rigidity of Spiro[3.3]heptane-2-carboxamide in Drug Design Format: In-Depth Technical Guide

Executive Summary: The Structural Imperative

In the pursuit of "Escaping from Flatland," medicinal chemists have largely exhausted the low-hanging fruit of para-substituted benzenes and their linear bioisosteres (e.g., bicyclo[1.1.1]pentane). This compound represents a distinct topological class: a rigid, saturated spacer that introduces a defined "kink" (approx. 90° vector deviation) rather than a linear trajectory.

This guide analyzes the utility of the spiro[3.3]heptane scaffold as a surrogate for piperidine, cyclohexane, and phenyl rings. It focuses on the 2-carboxamide derivative as a critical exit vector for fragment-based drug discovery (FBDD) and lead optimization, offering improved metabolic stability and solubility while maintaining precise spatial orientation.

Structural Paradigm & Vector Analysis[1]

The Geometry of Rigidity

Unlike the flexible cyclohexane chair (which flips) or the planar phenyl ring, the spiro[3.3]heptane core consists of two cyclobutane rings fused at a single quaternary carbon. This creates a "puckered" geometry.

  • Bond Angles: The internal C-C-C bond angles are compressed (~88°), creating significant ring strain (~63 kcal/mol). This strain prevents conformational flexing, locking the exit vectors into place.

  • The "Kink" Factor: While Bicyclo[1.1.1]pentane (BCP) mimics the linear

    
     geometry of a para-phenyl ring, spiro[3.3]heptane-2,6-disubstitution creates a non-collinear projection. However, the 2-monosubstituted  system (like the carboxamide) projects the carbonyl vector at an angle distinct from equatorial cyclohexane substituents.
    
Vector Comparison Visualization

The following diagram illustrates the spatial divergence between traditional linkers and the spiro[3.3]heptane scaffold.

VectorAnalysis cluster_0 Traditional Scaffolds cluster_1 Rigid Bioisosteres Phenyl Phenyl Ring (Planar, 2D) Vector: 180° (Para) Target Target Binding Pocket Phenyl->Target High Entropy Penalty Metabolic Hotspot Cyclohexane Cyclohexane (Flexible, 3D) Vector: Variable Cyclohexane->Target Flexible Fit Lipophilic Liability BCP Bicyclo[1.1.1]pentane (Rigid, 3D) Vector: 180° (Linear) BCP->Target Linear Replacement Good PK Spiro Spiro[3.3]heptane (Rigid, 3D) Vector: Kinked/Orthogonal Spiro->Target Access Novel Sub-pockets High Fsp3

Figure 1: Vector analysis showing how Spiro[3.3]heptane offers a unique "Kinked" trajectory compared to linear BCP or planar Phenyl rings, allowing access to orthogonal binding sub-pockets.

Physicochemical & ADME Profiling[2][3]

Replacing a phenyl or piperidine ring with this compound fundamentally alters the property forecast of a lead compound.

Table 1: Comparative Physicochemical Metrics

PropertyPhenyl-CONH-RCyclohexyl-CONH-RSpiro[3.3]heptane-2-CONH-RImpact
Hybridization sp² (Flat)sp³ (Flexible)sp³ (Rigid) Increases solubility (Escape from Flatland).
Lipophilicity (LogP) HighHighMedium-Low Reduced LogP typically improves metabolic stability.
Metabolic Liability High (CYP oxidation)Medium (H-abstraction)Low Quaternary center blocks metabolism; ring strain resists typical oxidation.
Solubility LowMediumHigh Disruption of crystal packing energy.
Entropy Penalty N/A (Rigid)High (Must freeze conf.)Low Pre-organized conformation reduces entropy loss upon binding.
Mechanism of Metabolic Stability

The spiro[3.3]heptane core lacks adjacent hydrogen atoms on the quaternary carbon (C4). In the 2-carboxamide derivative, the C2 position is substituted, leaving fewer accessible sites for Cytochrome P450-mediated hydroxylation compared to the multiple axial/equatorial hydrogens of a cyclohexane ring.

Synthetic Protocol: Self-Validating Workflow

Objective: Synthesis of this compound. Challenge: The formation of the strained spiro-quaternary center requires high energy or specific leaving groups. Selected Route: Double alkylation of malonate followed by decarboxylation. This route is preferred for its scalability and use of stable intermediates.

Reagents & Equipment[4]
  • Starting Material: 1,1-Bis(bromomethyl)cyclobutane (commercially available or synthesized from cyclobutane-1,1-dicarboxylic acid).

  • Nucleophile: Diethyl malonate.[1]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Ethanol (anhydrous) or DMF.

Step-by-Step Methodology
Stage 1: Formation of the Spiro Skeleton[2]
  • Setup: Flame-dry a 500mL round-bottom flask under Argon.

  • Activation: Add NaH (2.2 equiv) to dry DMF at 0°C. Dropwise add Diethyl malonate (1.0 equiv). Stir for 30 mins until H₂ evolution ceases.

  • Cyclization: Add 1,1-Bis(bromomethyl)cyclobutane (1.0 equiv) dropwise.

  • Reaction: Heat to 100°C for 12 hours.

    • Validation Point: TLC (Hexane:EtOAc 9:1) should show disappearance of the dibromide and appearance of a new, less polar spot (Diethyl spiro[3.3]heptane-2,2-dicarboxylate).

  • Workup: Quench with saturated NH₄Cl, extract with Et₂O, dry over MgSO₄.

Stage 2: Hydrolysis & Decarboxylation (The "Krapcho" Equivalent)
  • Hydrolysis: Treat the diester with KOH (4 equiv) in EtOH/H₂O (1:1) at reflux for 4 hours. Acidify to pH 1 with HCl to precipitate the Spiro[3.3]heptane-2,2-dicarboxylic acid .

  • Decarboxylation: Heat the neat dicarboxylic acid to 180-200°C in an oil bath.

    • Observation: Vigorous evolution of CO₂ gas.

    • Endpoint: When gas evolution stops, the melt solidifies upon cooling to yield Spiro[3.3]heptane-2-carboxylic acid .

    • Validation: ¹H NMR must show a distinct quintet/multiplet for the C2 proton (approx 3.0 ppm) and loss of one carboxyl signal.

Stage 3: Amide Coupling (The Functionalization)
  • Activation: Dissolve the carboxylic acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 1 hr (Acid Chloride formation).

  • Coupling: Add the desired amine (R-NH₂) and Et₃N (3 equiv).

  • Purification: Silica gel chromatography.

SynthesisFlow Start 1,1-Bis(bromomethyl)cyclobutane Step1 Double Alkylation (Formation of Spiro Core) Start->Step1 Malonate Diethyl Malonate + NaH Malonate->Step1 Intermediate1 Spiro[3.3]heptane-2,2-dicarboxylate Step1->Intermediate1 Step2 Hydrolysis (KOH) & Thermal Decarboxylation (200°C) Intermediate1->Step2 Acid Spiro[3.3]heptane-2-carboxylic Acid Step2->Acid - CO2 Step3 Amide Coupling (COCl2 / R-NH2) Acid->Step3 Final This compound (Target Scaffold) Step3->Final

Figure 2: Synthetic workflow for the generation of the 2-carboxamide scaffold via the malonate alkylation/decarboxylation route.

Strategic Application in Drug Design

When to deploy this scaffold?

The this compound is not a universal replacement. It is a precision tool.

  • Solubility Rescue: When a biphenyl or phenyl-piperidine series suffers from poor aqueous solubility, inserting the spiro core disrupts planarity and reduces Crystal Packing Energy (CPE).

  • Metabolic Soft Spots: If the para-position of a phenyl ring is undergoing rapid oxidation, the spiro scaffold removes the aromatic protons entirely.

  • IP Expansion: It provides a distinct chemical space, often patentable over generic phenyl/piperidine analogs.

Decision Logic for Medicinal Chemists

DecisionTree Start Lead Compound Optimization Q1 Is the Phenyl/Piperidine ring a metabolic hotspot? Start->Q1 Q2 Is the vector strictly linear (180°)? Q1->Q2 Yes Q3 Is Solubility < 10µM? Q1->Q3 No Result_BCP Use Bicyclo[1.1.1]pentane Q2->Result_BCP Yes (Linear Req) Result_Spiro Use Spiro[3.3]heptane Q2->Result_Spiro No (Tolerance for Kink) Q3->Result_Spiro Yes (Need Fsp3) Result_Std Retain Aromatic/Cyclic Q3->Result_Std No

Figure 3: Decision matrix for selecting Spiro[3.3]heptane over alternative bioisosteres based on vector geometry and physicochemical needs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2024).[3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4][5][3][6][7][8][9] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives. Organic Letters. [Link]

  • Ding, X., et al. (2025).[5] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Enamine Ltd. (2023).[10] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[11] PubMed. [Link]

Sources

3D-Scaffold Selection in Medicinal Chemistry: Spiro[3.3]heptane-2-carboxamide vs. Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the transition from planar aromatic systems to saturated, three-dimensional (


-rich) scaffolds is a dominant strategy to improve physicochemical properties without sacrificing potency.[1] This guide analyzes two premier bioisosteres: the Spiro[3.3]heptane-2-carboxamide  (a specific functionalized derivative of the spiro[3.3]heptane core) and the Bicyclo[1.1.1]pentane (BCP)  scaffold.[2]

While both serve as "saturated bioisosteres" for phenyl rings or tert-butyl groups, they offer distinct geometric vectors and metabolic profiles. This guide dissects their structural divergences, synthetic accessibility, and decision-making criteria for medicinal chemists.

Part 1: Structural & Geometric Fidelity

The choice between a spirocyclic system and a bridged bicyclic cage is primarily dictated by the required exit vectors and spatial volume .

The Geometric Divergence
  • Bicyclo[1.1.1]pentane (BCP):

    • Geometry: Strictly collinear (180°). The bridgehead carbons (C1 and C3) provide a linear axis, making BCP an ideal mimic for para-substituted phenyl rings or alkynes.

    • Distance: The C1–C3 distance is ~1.85 Å, significantly shorter than the para-phenyl distance (~2.8 Å). It acts as a "contracted" spacer.

  • This compound:

    • Geometry: Non-collinear (Angled). Unlike the rigid linearity of BCP, the spiro[3.3]heptane core possesses a puckered conformation. The angle between substituents at the 2- and 6-positions is not a perfect 180°, and 2-substitution (as in the carboxamide) creates a distinct vector relative to the core's center of mass.

    • Volume: The

      
       spiro system occupies more volume than the 
      
      
      
      BCP cage, offering different hydrophobic contacts.
Comparative Analysis Table
FeatureBicyclo[1.1.1]pentane (BCP)This compound
Carbon Count

(Compact)

(Extended)
Primary Bioisostere p-Phenyl, tert-Butyl, AlkynePhenyl (Meta/Para), Cyclohexyl, Piperidine
Exit Vector Angle 180° (Linear/Rigid)~150°–160° (Puckered/Flexible)
Lipophilicity (

LogP)
Lowers LogP (vs. Phenyl)Moderate (Higher than BCP)
Metabolic Stability Exceptional (Cage strain prevents oxidation)Good (Blocks metabolic hotspots)
Solubility High (Compact, disrupts stacking)Moderate to High

Part 2: Physicochemical Profiling & Causality

Lipophilicity and Solubility (LLE)

Causality: The BCP scaffold is often used to lower lipophilicity (LogP) while maintaining structural rigidity. The Spiro[3.3]heptane system, containing two additional methylene units (


) compared to BCP, is inherently more lipophilic.
  • Application: If a lead compound is too lipophilic (high LogD), BCP is the superior choice for "de-greasing" the molecule. If the binding pocket requires bulkier hydrophobic filling, the Spiro derivative is preferred.

Metabolic Stability

Mechanism: Cytochrome P450 enzymes typically target accessible hydrogen atoms for abstraction.

  • BCP: The bridgehead hydrogens (if unsubstituted) have high bond dissociation energy (BDE) due to s-character hybridization. The methylene bridges are sterically shielded.

  • Spiro[3.3]heptane: While stable, the cyclobutane rings are more accessible to oxidative metabolism than the BCP cage. However, the 2-carboxamide substitution sterically protects the adjacent carbons, offering a significant stability advantage over a standard piperidine or phenyl amide.

Part 3: Synthetic Accessibility & Protocols[2][3]

This section details the synthesis of the specific building blocks.

Protocol A: Synthesis of this compound

Rationale: This route utilizes a "double alkylation" strategy, which is scalable and avoids the use of unstable propellanes.

Step-by-Step Methodology:

  • Starting Material: Begin with 1,1-bis(bromomethyl)cyclobutane .[1][3]

  • Cyclization (Spiro Formation):

    • React 1,1-bis(bromomethyl)cyclobutane with diethyl malonate (1.1 equiv) using NaH (2.5 equiv) in DMF/THF at 60°C.

    • Mechanism:[4][5] Double nucleophilic substitution (

      
      ) creates the second cyclobutane ring, forming diethyl spiro[3.3]heptane-2,2-dicarboxylate.
      
  • Hydrolysis & Decarboxylation:

    • Treat the diester with KOH (aq) / EtOH at reflux to form the diacid.

    • Acidify with HCl, then heat neat at 160-180°C to induce thermal decarboxylation.

    • Result: Spiro[3.3]heptane-2-carboxylic acid.

  • Amide Coupling:

    • Activate the carboxylic acid with T3P (Propylphosphonic anhydride) or HATU and DIPEA in DMF.

    • Add Ammonium Chloride (or primary amine) to generate the final This compound .

Protocol B: Synthesis of BCP-1-carboxamide

Rationale: BCP synthesis relies on "Strain-Release Chemistry" using [1.1.1]propellane.

Step-by-Step Methodology:

  • Propellane Generation: Generate [1.1.1]propellane in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi (Cryogenic conditions required, -78°C).

  • Radical Addition:

    • React [1.1.1]propellane with a radical precursor (e.g., oxalyl chloride or specific radical sources) to install the handles across the bridgehead carbons.

    • Modern Alternative: Use a metallaphotoredox pathway (e.g., Copper/Iridium catalysis) to install the amide functionality directly if compatible precursors are available.

  • Functionalization: Convert the intermediate species (often an ester or halide) to the carboxamide via standard aminolysis.

Part 4: Decision Logic & Visualization

Scaffold Selection Decision Tree

The following diagram illustrates the logical flow for selecting between these two scaffolds based on medicinal chemistry constraints.

ScaffoldSelection Start Lead Optimization: Replace Phenyl/Amide CheckVector Is strict linearity (180°) required for binding? Start->CheckVector CheckLipophilicity Is LogD reduction critical? CheckVector->CheckLipophilicity No (Meta/Flex) SelectBCP Select BICYCLO[1.1.1]PENTANE (Linear, Low LogP, Compact) CheckVector->SelectBCP Yes (Para-mimic) CheckVolume Does the pocket require volume filling? CheckLipophilicity->CheckVolume No (LogP is fine) CheckLipophilicity->SelectBCP Yes (Need lower LogP) CheckVolume->SelectBCP No (Need Compact) SelectSpiro Select SPIRO[3.3]HEPTANE (Angled, Moderate LogP, Voluminous) CheckVolume->SelectSpiro Yes (Need Bulk)

Caption: Decision matrix for selecting between BCP and Spiro[3.3]heptane based on geometric and physicochemical constraints.

Synthetic Pathway: this compound

This diagram visualizes the "Protocol A" described above.

SpiroSynthesis SM 1,1-bis(bromomethyl) cyclobutane Diester Spiro-Diester Intermediate SM->Diester Double Alkylation (Cyclization) Malonate Diethyl Malonate (NaH, DMF) Acid Spiro-2-carboxylic Acid Diester->Acid 1. Hydrolysis 2. Decarboxylation (-CO2) Amide Spiro[3.3]heptane- 2-carboxamide Acid->Amide Amide Coupling (T3P, NH4Cl)

Caption: Synthetic route for this compound via malonate cyclization and decarboxylation.

References

  • Mykhailiuk, P. K. (2023).[5] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.

  • Stepan, A. F., et al. (2012).[5][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Burton, K. I., & MacMillan, D. W. C. (2025).[8] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem.

  • Chernykh, A. V., et al. (2015). "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Advanced Application Note: Strategic Incorporation of Spiro[3.3]heptane Scaffolds into FDA-Approved Drug Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of rigid,


-rich scaffolds into drug candidates is a proven strategy to improve clinical success rates by enhancing solubility, metabolic stability, and selectivity—a concept widely known as "Escaping Flatland" (Fsp³ theory). Among these scaffolds, the spiro[3.3]heptane  core has emerged as a high-value bioisostere for traditional planar or semi-planar rings found in FDA-approved drugs, such as piperidines, morpholines, and phenyl rings.

Current Status: While no FDA-approved drug currently features the unsubstituted spiro[3.3]heptane core, it is actively utilized in clinical candidates and "Life Cycle Management" strategies to generate novel, patentable analogs of existing drugs (e.g., Bupivacaine , Vorinostat , Sonidegib ).

Core Advantages
FeatureMechanism of ActionImpact on Drug Properties
Geometric Rigidity Constrains exit vectors (substituent angles)Increases target selectivity; reduces entropic penalty of binding.
Metabolic Stability Removes vulnerable

-methylene hydrogens (in piperidine) or aromatic oxidation sites.
Increases

; reduces clearance (

).
Lipophilicity Modulation Increases Fsp³ fraction without significantly increasing molecular weight.Lowers LogD (often) or maintains it while improving solubility.
IP Generation Structurally distinct from generic parent scaffolds.[1]Creates novel chemical matter (New Chemical Entity).

Decision Matrix: Selecting the Correct Spiro Isomer

Before synthesis, researchers must select the appropriate spiro[3.3]heptane isomer to mimic the parent drug's core. Use the following logic flow to determine the optimal replacement strategy.

SpiroSelection Start Parent Drug Core? Piperidine Piperidine / Morpholine CheckVector Substituents at C2/C6? Piperidine->CheckVector Check Exit Vectors Benzene Phenyl Ring CheckSubst Meta vs. Para Benzene->CheckSubst Substitution Pattern? Aza1 1-Azaspiro[3.3]heptane (Mimics 2-subst. Piperidine) CheckVector->Aza1 Yes (Ortho-like) Aza2 2-Azaspiro[3.3]heptane (Mimics 4-subst. Piperidine) CheckVector->Aza2 No (Para-like) SpiroCarb Carbocyclic Spiro[3.3]heptane (Saturated Bioisostere) CheckSubst->SpiroCarb Meta/Para Replacement

Application Protocol: Synthesis & Incorporation

This section details the specific chemical protocols to synthesize these cores and incorporate them into drug scaffolds.

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane (Piperidine Replacement)

Applicable for analogs of: Bupivacaine, Ropivacaine.

Mechanism: This route utilizes a thermal [2+2] cycloaddition with Graf’s isocyanate to form a


-lactam, followed by reduction.[2][3][4][5] This is the preferred industrial route for scalability.

Reagents:

  • Methylene cyclobutane (Starting Material)

  • Chlorosulfonyl isocyanate (Graf’s Isocyanate)[2][3][5]

  • 
     or Alane (
    
    
    
    ) complex
  • Parent drug electrophile (e.g., alkyl halide or acid chloride)

Step-by-Step Workflow:

  • [2+2] Cycloaddition:

    • Dissolve methylene cyclobutane (1.0 eq) in anhydrous

      
       at 0°C.
      
    • Dropwise add chlorosulfonyl isocyanate (1.1 eq).

    • Heat to reflux for 4 hours. The reaction forms the

      
      -chlorosulfonyl 
      
      
      
      -lactam intermediate.
    • Quench: Reductive hydrolysis using

      
       (aq) yields the free 
      
      
      
      -lactam (spiro[3.3]heptan-2-one derivative).
  • Lactam Reduction:

    • Suspend

      
       (2.0 eq) in dry THF under Argon.
      
    • Add the spiro-lactam slowly at 0°C.

    • Reflux for 6 hours to fully reduce the carbonyl to the amine.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter and concentrate to yield 1-azaspiro[3.3]heptane .
  • Drug Incorporation (Bupivacaine Example):

    • React 1-azaspiro[3.3]heptane with 2,6-dimethylaniline amide linker (via

      
       or reductive amination depending on the linker) to replace the pipecolyl group.
      
Protocol B: Synthesis of Carbocyclic Spiro[3.3]heptane (Benzene Replacement)

Applicable for analogs of: Vorinostat, Sonidegib.

Mechanism: Double alkylation of active methylene compounds using 1,1-bis(bromomethyl)cyclobutane.

Step-by-Step Workflow:

  • Core Formation:

    • Substrate: Diethyl malonate (or TosMIC for nitrile synthesis).

    • Reagent: 1,1-bis(bromomethyl)cyclobutane.[6]

    • Conditions: NaH (2.5 eq), DMF, 0°C to RT, 12 h.

    • Product: Spiro[3.3]heptane-2,2-dicarboxylate.

  • Decarboxylation/Functionalization:

    • Hydrolysis (LiOH, THF/Water) followed by thermal decarboxylation (

      
      , neat) yields the mono-acid or ester.
      
    • Convert to amine (Curtius rearrangement) or alcohol (reduction) to match the linker chemistry of the parent phenyl ring.

Validation Protocol: Physicochemical Profiling

Once the spiro-analog is synthesized, it must be validated against the parent FDA drug using the following assays.

Experiment 1: Comparative Lipophilicity (LogD)

Objective: Confirm that the spiro-core reduces lipophilicity or maintains it within the optimal range (1–3).

  • Method: Shake-flask method or HPLC-based LogD determination.

  • Conditions: Octanol / Phosphate Buffer (pH 7.4).

  • Expectation:

    • Piperidine

      
       Spiro:  Expect 
      
      
      
      to
      
      
      due to increased polarity of the compact amine.
    • Benzene

      
       Spiro:  Expect 
      
      
      
      (Spiro is less lipophilic than Phenyl).
Experiment 2: Microsomal Stability ( )

Objective: Verify metabolic stability improvement.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate test compound (

      
      ) at 37°C.
      
    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with MeCN containing internal standard.

    • Analyze via LC-MS/MS.

  • Data Analysis: Calculate Intrinsic Clearance (

    
    ).
    
  • Success Criteria: Spiro-analog should show

    
    -fold reduction in 
    
    
    
    compared to the parent drug.

Case Study: Bupivacaine Optimization

The following diagram illustrates the structural transformation and the resulting biological impact when applying this protocol to the local anesthetic Bupivacaine.

BupivacaineOptimization Parent Parent: Bupivacaine (Piperidine Core) LogD: 2.4 | Potency: High Strategy Bioisosteric Replacement (Protocol A) Parent->Strategy Identify Piperidine Analog Analog: 1-Azaspiro[3.3]heptane Derivative (Spiro Core) LogD: 1.8 | Potency: Equipotent Strategy->Analog Synthesize Benefit Outcome: 1. Patentable NCE 2. Reduced CNS Toxicity potential 3. Improved Solubility Analog->Benefit Validate

References

  • Kirichok, A. A., et al. (2023).[4] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[4] [2]

  • Prysiazhniuk, K., et al. (2024).[7] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[7]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. (Foundational work on spiro/strained rings).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Enamine Ltd. (2023). "Spirocyclic Piperidine Bioisosteres: Design and Application." Enamine Technical Notes.

Sources

Technical Application Note: Biocatalytic Hydroxylation of Spiro[3.3]heptane-2-carboxamide using Engineered P450BM3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide using engineered variants of cytochrome P450BM3 (CYP102A1). Spiro[3.3]heptane scaffolds are increasingly valued in drug discovery as rigid, sp³-rich bioisosteres for cyclic alkanes. However, their chemical functionalization is notoriously difficult due to ring strain and the lack of activated positions.

This protocol utilizes a library of P450BM3 variants to achieve distal C–H hydroxylation, providing a direct route to functionalized spiro-fragments.[1] The method relies on whole-cell biotransformation in E. coli, leveraging the N-benzyl moiety as a hydrophobic anchor to position the small spirocyclic core within the large P450BM3 active site.

Mechanistic Principles & Experimental Logic

The Challenge of Spirocyclic C–H Activation

Spiro[3.3]heptane possesses a "dumbbell" shape with high ring strain (~26 kcal/mol per cyclobutane ring). Traditional chemical oxidation often leads to ring-opening or non-selective over-oxidation.

  • Enzymatic Solution: P450BM3 operates via a high-valent Iron(IV)-oxo porphyrin radical cation (Compound I). This species abstracts a hydrogen atom (HAT) from the substrate, followed by a rapid "radical rebound" hydroxylation.

  • Selectivity Control: The wild-type (WT) P450BM3 binding pocket is evolved for long-chain fatty acids. Small substrates like spiro[3.3]heptane "tumble" in the WT pocket, leading to uncoupling (NADPH consumption without product formation).

  • Substrate Engineering: The N-benzyl group serves as a "docking protection group," providing sufficient hydrophobic bulk to anchor the substrate near the heme iron, enabling efficient catalysis.

Pathway Visualization

The following diagram illustrates the workflow from library screening to product isolation, highlighting the critical decision points.

P450_Spiro_Workflow cluster_0 Phase 1: Library Screening cluster_1 Phase 2: Scale-Up cluster_2 Phase 3: Downstream Lib P450BM3 Variant Library (42-96 Variants) Screen Microtiter Plate Screen (Whole Cell, 24h) Lib->Screen Analysis LC-MS Analysis (Regioselectivity Check) Screen->Analysis Hit Top Variants Identification (e.g., for C1 vs C5 oxidation) Analysis->Hit Selectivity > 90% Ferm Bioreactor/Flask Scale-Up (1L - 5L) Hit->Ferm Feed Substrate Feeding Strategy (Avoid Toxicity) Ferm->Feed Extract Extraction (EtOAc/DCM) Feed->Extract Purify Flash Chromatography Extract->Purify Product Hydroxylated Spiro-Scaffolds (>95% purity) Purify->Product

Caption: Workflow for identifying and scaling P450BM3 variants for spiro[3.3]heptane hydroxylation.

Materials & Equipment

Biological Materials[2][3][4]
  • Host Strain: E. coli BL21(DE3) or DH5α (for plasmid propagation).

  • Plasmids: pET28a or pCWori vectors encoding P450BM3 variants (specifically targeting mutations at F87, A74, L188, and R47 to modulate pocket size).

  • Substrate: N-benzyl this compound (Synthesized via amide coupling of spiro[3.3]heptane-2-carboxylic acid and benzylamine).

Reagents
  • Growth Medium: Terrific Broth (TB) supplemented with glycerol (4 mL/L) and trace metals.

  • Inducer: Isopropyl

    
    -D-1-thiogalactopyranoside (IPTG).
    
  • Cofactor Regeneration: Glucose (metabolized by E. coli to regenerate NADPH via the pentose phosphate pathway).

  • Extraction Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Objective: Identify variants capable of distinct regioselective hydroxylation (e.g., C1 vs. C5 position).

  • Inoculation: Transfer single colonies of E. coli expressing P450 variants into 96-deep-well plates containing 1 mL LB + Kanamycin (50 µg/mL). Incubate overnight at 37°C, 250 rpm.

  • Expression Plate: Transfer 50 µL of overnight culture to 1 mL TB medium (+ antibiotics, + trace metals) in fresh deep-well plates.

  • Induction: Grow at 37°C until OD₆₀₀ reaches ~0.6–0.8. Cool to 25°C and induce with IPTG (0.5 mM). Add 5-aminolevulinic acid (0.5 mM) to support heme synthesis. Incubate for 18–24 hours at 25°C.

  • Biotransformation:

    • Harvest cells by centrifugation (4000 rpm, 10 min). Resuspend in 500 µL reaction buffer (100 mM KPi, pH 7.4, 200 mM Glucose).

    • Add Substrate: 10 µL of 50 mM N-benzyl this compound stock (in DMSO). Final conc: 1 mM.

    • Shake at 25°C, 250 rpm for 12–24 hours.

  • Quench & Analysis:

    • Add 500 µL acetonitrile or EtOAc to quench. Centrifuge to remove debris.

    • Analyze supernatant via LC-MS (C18 column, gradient water/MeCN + 0.1% formic acid).

    • Checkpoint: Look for mass shift +16 Da (M+16).

Protocol B: Gram-Scale Preparative Synthesis

Objective: Produce sufficient material for NMR characterization and downstream chemistry.

  • Fermentation:

    • Inoculate 1 L TB medium (in 2.5 L Ultra Yield flasks) with 10 mL overnight culture.

    • Grow at 37°C to OD₆₀₀ ~0.8.

    • Induce with 0.5 mM IPTG and add 0.5 mM

      
      -ALA.
      
    • Express at 20–25°C for 20 hours.

  • Cell Concentration:

    • Centrifuge cells (5000 g, 15 min).

    • Resuspend biomass (typically ~15–20 g wet weight) in 250 mL phosphate buffer (100 mM, pH 7.4). Note: Higher cell density (g/L) improves conversion rates.

  • Reaction Setup:

    • Transfer resuspended cells to a 1 L reaction vessel with overhead stirring.

    • Add Glucose (250 mM) for cofactor regeneration.

    • Substrate Addition: Add 1.5 g of N-benzyl this compound dissolved in minimal DMSO/Ethanol (slow addition over 1 hour to prevent precipitation).

  • Monitoring:

    • Maintain temperature at 25°C.

    • Monitor pH; adjust with 1M NaOH if it drops below 7.0 (due to gluconic acid formation).

    • Run for 24–48 hours. Add more glucose (100 mM) at 12 hours.

  • Work-up:

    • Centrifuge to pellet cells.

    • Extract supernatant 3x with EtOAc.

    • Sonicate and extract the cell pellet (product may remain intracellular or membrane-bound). Combine extracts.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol C: Purification and Regioisomer Separation

Objective: Isolate specific isomers (trans-1, cis-5, trans-5).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Gradient of Hexane:EtOAc (starting 80:20

      
       20:80).
      
    • The N-benzyl group aids UV detection (254 nm).

  • Characterization:

    • ¹H-NMR: Essential to distinguish regioisomers.

      • C1-hydroxy: Look for shifts on the cyclobutane ring adjacent to the carboxamide.

      • C5-hydroxy: Look for symmetry breaking in the distal ring.

    • NOESY: Use Nuclear Overhauser Effect spectroscopy to confirm cis vs. trans relative stereochemistry.

Data Summary: Typical Selectivity Profiles

The following table summarizes expected outcomes based on P450BM3 variant classes (derived from Zhang et al., 2025 and related literature).

Variant TypePrimary Mutation SitesMajor ProductSelectivity (% de)Yield (Isolated)
Wild Type (WT) NoneNo Reaction / UncouplingN/A< 1%
Variant A A74G / L188Qtrans-1-hydroxy> 90%65%
Variant B F87A / A74Gcis-5-hydroxy~ 85%55%
Variant C F87V / L188Ftrans-5-hydroxy~ 80%40%

Note: "Variant A/B/C" represent specific hits from the screening panel. Exact mutations must be empirically determined from the library screen as subtle backbone changes influence the spiro-substrate orientation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate toxicity or poor uptake.Use "Resting Cell" method (Protocol B, Step 2) rather than growing cells with substrate. Add cyclodextrin to improve solubility.
Uncoupling (H₂O₂ production) Poor substrate fit in active site.Screen variants with bulkier residues (e.g., A74F) to reduce pocket volume, forcing tighter binding.
Over-oxidation (Di-hydroxy) Reaction time too long.Monitor by GC/LC hourly. Stop reaction at 70-80% conversion.
Regioselectivity Drift Temperature too high.Lower reaction temperature to 20°C or 4°C to rigidify the protein-substrate complex.

References

  • Zhang, X., Zhang, X., et al. (2025).[1][2] Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.

  • Whitehouse, C. J., et al. (2012). P450BM3: The very model of a modern multipotent biocatalyst. Chemical Society Reviews.[3]

  • Rentmeister, A., et al. (2009). Engineered P450 BM3 variants for the regioselective hydroxylation of small alkanes. Angewandte Chemie International Edition.

  • Fasan, R. (2012). Tuning P450 enzymes as oxidation catalysts. ACS Catalysis.[3]

Diagram: Catalytic Cycle & Regioselectivity Logic

P450_Mechanism cluster_selectivity Regioselectivity Determinants Substrate Spiro-Amide (Substrate) Binding Substrate Binding (Displaces H2O) Substrate->Binding Red1 1st Electron Transfer (Fe3+ -> Fe2+) Binding->Red1 O2Bind O2 Binding Red1->O2Bind CpdI Compound I Formation (Fe4+=O Radical) O2Bind->CpdI + e-, + 2H+ HAT H-Atom Abstraction (Rate Limiting) CpdI->HAT Regioselectivity Step Rebound Radical Rebound (C-OH Bond Formation) HAT->Rebound Release Product Release Rebound->Release Factor1 N-Benzyl Anchor (Positions Substrate) Factor1->Binding Factor2 Residue 87/74 (Steric Gate) Factor2->HAT

Caption: P450BM3 catalytic cycle highlighting the critical H-atom abstraction step where regioselectivity is determined by protein-substrate fit.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Drug Candidate Solubility with Spiro[3.3]heptane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the spiro[3.3]heptane scaffold to enhance the solubility of drug candidates. It is designed in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles behind using the spiro[3.3]heptane moiety as a tool to improve the physicochemical properties of drug candidates.

Question: What is a spiro[3.3]heptane scaffold and why is it used in drug discovery?

Answer: The spiro[3.3]heptane scaffold is a rigid, three-dimensional (3D) molecular structure composed of two cyclobutane rings connected by a single shared carbon atom.[1] In medicinal chemistry, it is a prime example of a saturated, sp³-rich scaffold used to address the challenge of poor drug properties associated with flat, aromatic structures—a concept often called "escaping from flatland".[2][3] Shifting from planar structures to 3D scaffolds like spiro[3.3]heptane generally correlates with improved physicochemical properties, including solubility and metabolic stability, which increases the probability of a compound successfully progressing through clinical testing.[3][4][5]

Question: How does incorporating a spiro[3.3]heptane-2-carboxamide moiety improve the solubility of a drug candidate?

Answer: The primary mechanism for solubility enhancement is the disruption of the crystal lattice energy of the solid form of the drug. Planar, aromatic molecules tend to pack efficiently into a stable, ordered crystal lattice, which requires significant energy to break apart during dissolution. The rigid, non-planar, 3D structure of the spiro[3.3]heptane core introduces conformational restriction and prevents this efficient packing.[3][5] This less-ordered state has a lower lattice energy, making it easier for solvent molecules to interact with and dissolve the compound, thereby increasing its aqueous solubility.

Question: Can the spiro[3.3]heptane scaffold act as a bioisostere for other common chemical groups?

Answer: Yes. The spiro[3.3]heptane scaffold is an effective saturated bioisostere for the benzene ring.[6][7] It has been successfully used to replace mono-, meta-, and para-substituted phenyl rings in known drugs, resulting in patent-free analogs that retain high potency.[7][8] Additionally, nitrogen-containing analogs such as 2,6-diazaspiro[3.3]heptane have been used as bioisosteres for piperazine, often leading to improved target selectivity and reduced off-target effects.[3][9]

Question: What changes in physicochemical properties, besides solubility, can I expect after incorporating this scaffold?

Answer: Incorporating a spiro[3.3]heptane scaffold typically leads to several beneficial changes in a compound's profile.

PropertyTypical ChangeRationale
Fraction of sp³ carbons (Fsp³) IncreaseThe scaffold is fully saturated, directly increasing the ratio of sp³ to sp² hybridized carbons. A higher Fsp³ is linked to greater clinical success.[3][5]
Lipophilicity (LogP/LogD) DecreaseReplacing a lipophilic aromatic ring with a saturated aliphatic scaffold generally reduces lipophilicity, which can improve the ADME profile.[5][10]
Metabolic Stability ImprovementThe scaffold lacks aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to better metabolic stability.[3]
Molecular Rigidity IncreaseThe rigid structure reduces the number of rotatable bonds, locking the conformation of the molecule. This can lead to improved binding affinity and selectivity for its biological target.[3][5]

Part 2: Experimental Design & Protocols

A rigorous and standardized assessment of solubility is critical to accurately evaluate the impact of the spiro[3.3]heptane modification. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[11]

Question: What is the standard protocol for measuring the thermodynamic solubility of my new compound?

Answer: The following protocol outlines the Shake-Flask Equilibrium Solubility method, consistent with Biopharmaceutics Classification System (BCS) guidelines.[12][13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a compound in various aqueous buffers.

Materials:

  • Test compound (spiro[3.3]heptane analog) and parent compound

  • Phosphate and acetate buffer solutions (pH 1.2, 4.5, 6.8)[13]

  • Calibrated pH meter

  • Orbital shaker with temperature control (set to 37 ± 1 °C)[13]

  • Microcentrifuge tubes (low-binding)

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for concentration measurement[14]

  • Solid-state characterization equipment (e.g., XRPD, DSC)[14]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a microcentrifuge tube. An amount that ensures solid remains visible at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of the desired pH buffer (e.g., 1 mL) to the tube. The highest marketed dose of a drug should be soluble in ≤250 mL of media across the pH range of 1.2-6.8 to be considered "highly soluble".[14]

  • Equilibration: Seal the tubes and place them on an orbital shaker set to 37 °C. Agitate for a sufficient duration to reach equilibrium, typically 24-72 hours.[11][14] It is recommended to sample at intermediate time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, sample from the top layer. For highly lipophilic compounds, immediately filter the supernatant through a pre-wetted, low-binding syringe filter to remove any remaining fine particles.[14]

  • Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent to prevent precipitation and analyze the concentration using a validated HPLC-UV or LC-MS/MS method.

  • pH Measurement: Measure the pH of the solution at the end of the experiment to ensure it has not shifted significantly.[12]

  • Solid-State Verification (Critical Step): Recover the remaining solid from the tube and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This step is essential to confirm that the compound has not converted to a different, more stable (and likely less soluble) polymorphic form during the experiment.[14]

Workflow for Solubility Assessment This diagram outlines the key stages in assessing the impact of the spiro[3.3]heptane scaffold on a parent compound.

G cluster_start Phase 1: Synthesis & Characterization cluster_exp Phase 2: Experimental Evaluation cluster_decision Phase 3: Decision & Next Steps Parent Parent Compound (Poor Solubility) Synthesis Synthesize Spiro[3.3]heptane Analog Parent->Synthesis Measure Measure Physicochemical Properties (Solubility, LogP, etc.) Synthesis->Measure Compare Compare Analog vs. Parent Measure->Compare Decision Solubility Goal Met? Compare->Decision Proceed Proceed to ADME/Tox Screening Decision->Proceed Yes Formulate Proceed to Advanced Formulation Strategies Decision->Formulate No G Start Start: Solubility of Spiro-Analog is below target CheckBCS Determine Biopharmaceutical Classification System (BCS) Class Start->CheckBCS BCS2 BCS Class II (Low Solubility, High Permeability) CheckBCS->BCS2 BCS4 BCS Class IV (Low Solubility, Low Permeability) CheckBCS->BCS4 Formulate2 Focus on 'Dissolution Rate Limited' Formulations BCS2->Formulate2 Formulate4 Need to enhance both Solubility AND Permeability BCS4->Formulate4 ASD Amorphous Solid Dispersion (ASD) Formulate2->ASD Nano Nanosuspension Formulate2->Nano Lipid Lipid-Based Formulation (SEDDS) Formulate2->Lipid Formulate4->ASD Formulate4->Lipid PermEnhance Consider Permeation Enhancers in combination with solubility strategy ASD->PermEnhance Lipid->PermEnhance

Sources

Troubleshooting low yields in spiro[3.3]heptane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[3.3]heptane Synthesis

Welcome to the technical support center for spiro[3.3]heptane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable sp3-rich scaffold into their work. The unique, rigid, three-dimensional structure of spiro[3.3]heptane makes it an attractive bioisostere for benzene and a powerful building block in modern drug discovery.[1][2][3] However, the inherent ring strain and challenging bond constructions can often lead to synthetic hurdles and low yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. My goal is to move beyond simple procedural lists and explain the underlying chemical principles—the "why"—behind each experimental recommendation, empowering you to diagnose and solve problems effectively in your own labs.

Frequently Asked Questions (FAQs)

Q1: What are the most common overarching reasons for low yields in spiro[3.3]heptane synthesis?

Low yields in the formation of this strained bicyclic system typically stem from a few core challenges:

  • High Ring Strain: The spiro[3.3]heptane core possesses significant ring strain. This makes its formation thermodynamically less favorable and the product potentially susceptible to decomposition under harsh reaction conditions (e.g., strong acid/base, high temperatures).

  • Competitive Side Reactions: The intermediates in many synthetic routes are highly reactive and can undergo alternative reaction pathways. For example, ketenes used in [2+2] cycloadditions can dimerize or polymerize, while carbocation intermediates in rearrangement reactions can follow undesired pathways.[1][4]

  • Starting Material Quality and Reactivity: The purity and stability of precursors, such as methylenecyclobutane or functionalized cyclobutane derivatives, are critical. Impurities can inhibit catalysts or initiate side reactions.

  • Purification Losses: Spiro[3.3]heptane derivatives are often non-polar and can be volatile. Significant product loss can occur during aqueous workups and solvent removal.[5] Their similar retention factors on silica gel can also make chromatographic separation from byproducts challenging.

Q2: How do I choose the best synthetic strategy for my specific spiro[3.3]heptane target?

The optimal strategy depends on the desired substitution pattern and available starting materials. Here is a brief comparison of common approaches:

Synthetic StrategyBest Suited ForKey AdvantagesCommon Challenges
[2+2] Cycloaddition Spiro[3.3]heptan-1-onesConvergent, modular approach from alkenes and ketene equivalents.[2][6]Ketene instability (dimerization), limited alkene scope, potential for low regioselectivity with substituted alkenes.[1]
Semipinacol Rearrangement Functionalized spiro[3.3]heptan-1-onesAccess to complex and optically active derivatives, often high-yielding and stereospecific.[4]Requires specific precursors (e.g., 1-bicyclobutylcyclopropanols), sensitive to acid choice, potential for competing rearrangements.[4]
Double Alkylation Symmetrically substituted spiro[3.3]heptanes (e.g., at C2 and C6)Utilizes simple, commercially available starting materials like malonate esters.Can be difficult to drive to completion (mono-alkylation is a common byproduct), requires careful control of stoichiometry and conditions.
Carbene Rearrangements Parent hydrocarbon or specifically substituted spirocyclesAccess to unique isomers through ring contraction/expansion pathways.Often requires specialized conditions (e.g., high-vacuum flash pyrolysis), can produce product mixtures.[7]

A decision-making workflow can help guide your choice.

G start What is your target molecule? q1 Is it a Spiro[3.3]heptan-1-one? start->q1 q2 Is it symmetrically substituted (e.g., 2,6-disubstituted)? q1->q2 No q3 Is it a complex, functionalized, or optically active ketone? q1->q3 Yes sub2 Double Alkylation (e.g., Malonic Ester Synthesis) q2->sub2 Yes sub4 Other Methods (e.g., Carbene Rearrangement, Photochemistry) q2->sub4 No sub1 [2+2] Cycloaddition (Ketene + Alkene) q3->sub1 No (Simpler Ketone) sub3 Semipinacol Rearrangement q3->sub3 Yes

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide 1: [2+2] Cycloaddition Reactions

This method typically involves the reaction of a ketene or ketene equivalent with an alkene like methylidenecyclobutane.[1]

Q: My [2+2] cycloaddition to form a spiro[3.3]heptan-1-one is giving a very low yield, with a significant amount of a tar-like byproduct. What is the likely cause and solution?

Primary Cause: The most common culprit is the uncontrolled reactivity of the ketene intermediate. Ketenes are prone to dimerization or polymerization, which competes directly with the desired [2+2] cycloaddition. This is especially problematic at higher concentrations.

G cluster_0 Reaction Pathways ketene Ketene (R₂C=C=O) desired Desired [2+2] Cycloaddition ketene->desired undesired Undesired [2+2] Dimerization ketene->undesired ketene->undesired alkene Methylidenecyclobutane alkene->desired product Spiro[3.3]heptan-1-one desired->product dimer Diketene Dimer / Polymer undesired->dimer

Caption: Competing reaction pathways for ketene intermediates.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Ketene Generation Method: The choice of precursor and activation method is critical. For laboratory scale, generating the ketene from an acyl chloride with a tertiary amine base is common.

Precursor/MethodBaseTypical ConditionsNotes
Dichloroacetyl chlorideZn(Cu)Diethyl ether, refluxForms dichloroketene, which is reactive. The resulting dichlorospiroheptanone must be dehalogenated.[1]
Cyclobutanecarbonyl chlorideTriethylamine (Et₃N) or Hünig's base (DIPEA)Toluene or DCE, refluxStandard method. Base choice is important to avoid side reactions.[2][6]
Triflic Anhydride ActivationN,N-dimethylcyclobutane carboxamide2,6-LutidineForms a keteniminium salt intermediate, which then reacts. Efficient and modular.[2][6]
  • Implement High-Dilution Conditions: To minimize ketene self-reaction, the concentration of the ketene at any given moment must be kept extremely low.

    • Causality: The desired cycloaddition is a bimolecular reaction between the ketene and the alkene, while dimerization is a bimolecular reaction between two ketene molecules. By keeping the ketene concentration low, you kinetically disfavor the dimerization pathway.

    • Protocol: Use a syringe pump to slowly add the acyl chloride/base mixture to a refluxing solution of the alkene over several hours (e.g., 4-6 hours). This ensures the ketene is generated in situ and reacts with the alkene before it can find another ketene molecule.

  • Check Purity of Reagents and Solvent:

    • Alkene: Ensure your methylidenecyclobutane is free of acidic impurities that could catalyze polymerization. Consider passing it through a short plug of basic alumina before use.

    • Solvent: Use anhydrous, non-protic solvents (e.g., toluene, diethyl ether, or 1,2-dichloroethane[6]). Water will quench the ketene.

    • Base: Use a freshly distilled tertiary amine base. Old bottles of triethylamine can contain water and other impurities.

Troubleshooting Guide 2: Semipinacol Rearrangement

This elegant strategy involves the acid-catalyzed rearrangement of a 1-bicyclobutylcyclopropanol intermediate to furnish the spiro[3.3]heptan-1-one core.[4]

Q: My acid-catalyzed rearrangement step is messy. I'm not getting the expected spiro[3.3]heptanone, but rather a complex mixture of products or decomposition. What should I investigate?

Primary Cause: The stability and fate of the key cyclopropylcarbinyl cation intermediate are exquisitely sensitive to the reaction conditions, particularly the choice and strength of the acid catalyst. An inappropriate acid can lead to uncontrolled rearrangements, ring-opening, or decomposition of the strained product.[4]

Troubleshooting Steps & Solutions:

  • Optimize the Acid Catalyst: The goal is to promote the desired[4]-shift without causing over-reaction. Both Lewis and Brønsted acids can be effective, but their performance is substrate-dependent.

Acid CatalystTypical ConditionsAdvantagesPotential Pitfalls
Methanesulfonic Acid (MsOH)CH₂Cl₂, Room TempStrong Brønsted acid, often efficient.Can cause decomposition with sensitive substrates.
Aluminum Trichloride (AlCl₃)CH₂Cl₂, Room TempPotent Lewis acid, can be very effective.[4]Can be difficult to handle (hygroscopic), may coordinate to other functional groups.
p-Toluenesulfonic Acid (p-TsOH)Toluene, refluxCommon, inexpensive Brønsted acid.High temperatures may be required, which can degrade the product.
Boron Trifluoride Etherate (BF₃·OEt₂)CH₂Cl₂, 0 °C to RTMilder Lewis acid.May be too weak for less reactive substrates.
  • Ensure Complete Formation of the Precursor: The preceding step—the addition of a lithiated bicyclobutane to a cyclopropanone equivalent—must be high-yielding.[4]

    • Causality: If the addition is incomplete, you will carry unreacted starting materials into the acidic rearrangement step, where they will decompose and complicate purification. Alkyl lithium reagents can be challenging, sometimes leading to decomposition.[4]

    • Verification: Before adding the acid, take a small aliquot of the crude reaction mixture after the addition step, quench it, and analyze by ¹H NMR or LC-MS to confirm the formation of the desired alcohol precursor.

  • Consider a Telescopic (One-Pot) Procedure: Isolating the strained 1-bicyclobutylcyclopropanol intermediate can lead to decomposition. A one-pot procedure is often more efficient.[4]

    • Protocol:

      • Perform the addition of the lithiated bicyclobutane to the cyclopropanone surrogate at low temperature (e.g., -78 °C) in THF.

      • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

      • Extract the organic layer with a solvent like CH₂Cl₂.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • Immediately redissolve the crude intermediate in CH₂Cl₂ and add the optimized acid catalyst (from step 1) to initiate the rearrangement. This minimizes the time the sensitive intermediate is handled.[4]

References

  • Wipf, P., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Grygorenko, O. O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Baran, P. S., et al. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry. [Link]

  • Stockdill, J. L., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions... [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

Sources

Overcoming steric hindrance in spiro[3.3]heptane amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Spiro[3.3]heptane Amide Coupling Ticket ID: SP-33-CPL-001 Status: Active Expert: Senior Application Scientist

The Challenge: Why Spiro[3.3]heptanes Fail in Standard Couplings

Spiro[3.3]heptane scaffolds are increasingly utilized in medicinal chemistry as bioisosteres for piperidines, cyclohexanes, and even phenyl rings to modulate lipophilicity (


) and metabolic stability. However, they present a unique "Steric Corridor" challenge.

Unlike flexible aliphatic amines, the spiro[3.3]heptane core is rigid. The central spiro-carbon forces the two cyclobutane rings into perpendicular planes. Substituents at the 2- or 6-positions (relative to the spiro center) create a fixed steric wall that blocks the trajectory of nucleophilic attack. Standard reagents (EDC, HBTU) often result in stalled reactions or extensive epimerization because the activation rate exceeds the coupling rate.

Decision Matrix: Selecting the Right Chemistry

Do not default to HATU. Use this logic flow to select the appropriate activation strategy based on the steric demand of your specific spiro-amine or acid.

ReagentSelection Start Start: Spiro[3.3]heptane Coupling CheckSterics Assess Steric Environment (2/6-position substitution?) Start->CheckSterics Mild Moderate Sterics (Unsubstituted rings) CheckSterics->Mild No Severe Severe Sterics (Gem-dimethyl or bulky groups) CheckSterics->Severe Yes HATU Method A: HATU + Collidine (Standard High-Activity) Mild->HATU T3P Method B: T3P (PPA) + Pyridine (Low Epimerization) Severe->T3P Acid Sensitive? Ghosez Method C: Ghosez's Reagent (In-situ Acid Chloride) Severe->Ghosez Base Sensitive? Fluoride Method D: Acid Fluoride (TFFH) (Highly Reactive/Stable) Severe->Fluoride Extremely Hindered? Success Success HATU->Success T3P->Success Ghosez->Success Fluoride->Success

Figure 1: Decision matrix for reagent selection based on steric hindrance levels.

High-Performance Protocols

Method A: T3P (Propylphosphonic Anhydride)

Best For: Hindered couplings where epimerization is a risk. T3P acts as a scavenger for water and drives the reaction to completion without forming insoluble urea byproducts.

Why it works: The cyclic anhydride structure of T3P is sterically undemanding compared to uronium salts, allowing it to activate the acid even in crowded environments. It creates a highly reactive mixed anhydride intermediate.

Protocol:

  • Dissolve: Dissolve Carboxylic Acid (1.0 eq) and Spiro-Amine (1.1 eq) in anhydrous EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 – 4.0 eq). Note: Pyridine acts as both base and acylation catalyst.

  • Cool: Cool to 0°C.

  • Add Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 eq) dropwise.

  • Reaction: Allow to warm to RT. If stalled after 4h, heat to 50°C.

  • Workup: Wash with water, 1M HCl (if product stable), and NaHCO3. T3P byproducts are water-soluble.[1]

Method B: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

Best For: "Impossible" couplings where the amine is non-nucleophilic due to sterics. This method generates an acid chloride in situ under neutral conditions.

Why it works: It converts the carboxylic acid to an acid chloride without releasing acidic HCl (unlike oxalyl chloride). Acid chlorides are the smallest, most electrophilic activated species, minimizing the steric penalty during the amine approach.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM.

  • Reagent: Add Ghosez’s Reagent (1.2 – 1.5 eq) at 0°C. Stir for 1–2 hours at RT. Monitor by TLC (conversion to acid chloride).[2]

  • Coupling: Add the Spiro-Amine (1.1 eq) and DIPEA or Collidine (2.0 eq).

  • Reaction: Stir at RT or reflux if necessary.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion with HATU. Adding more reagent doesn't help.[1]

Diagnosis: Product Inhibition or "Proton Shuffling." The Fix:

  • Switch Bases: Replace DIPEA with 2,4,6-Collidine . DIPEA is bulky; in a crowded spiro-system, it may struggle to deprotonate the amine or the intermediate efficiently. Collidine is less basic but kinetically more accessible for proton transfer in tight spaces.

  • Concentration: Hindered couplings often require higher concentrations (0.5 M to 1.0 M) to force the intermolecular collision.

Q2: I see significant epimerization at the alpha-carbon.

Diagnosis: Slow coupling rate allows the activated ester to oxazolone formation (racemization pathway). The Fix:

  • Use T3P: It has the lowest epimerization rate among coupling reagents.

  • Use Acid Fluorides (TFFH): Acid fluorides are highly reactive towards amines but less prone to oxazolone formation than acid chlorides.

  • Additives: If using EDC/HATU, ensure HOAt (or Oxyma) is present, not just HOBt.

Q3: The amine is an HCl salt. Can I just add extra base?

Diagnosis: Incomplete free-basing. The Fix: Do not rely on in-situ deprotonation for hindered amines.

  • Pre-step: Free-base the spiro-amine salt by partitioning between DCM and sat. Na2CO3.[3] Isolate the free amine oil/solid before adding it to the coupling reaction. This ensures the nucleophile is "naked" and ready to attack.

Comparative Data: Reagent Efficiency

Table 1: Comparison of coupling reagents for a model hindered spiro[3.3]heptane-2-amine coupling.

ReagentYield (%)EpimerizationWorkup DifficultyComments
HATU/DIPEA 35-45%ModerateHighRemoval of tetramethylurea byproduct can be difficult.
EDC/HOBt < 20%LowLowOften fails for sterically hindered amines.
T3P/Pyridine 82% Very Low Very Low Water-soluble byproducts; cleanest profile.
Ghosez's Rgt 78%ModerateMediumExcellent for extremely unreactive amines.
TFFH (Acid F) 75%LowMediumGood alternative if T3P fails.

Mechanistic Insight: T3P Activation

Understanding the mechanism helps in troubleshooting. T3P forms a mixed anhydride that is highly reactive but stable enough to resist background hydrolysis better than O-acylisoureas.

T3PMechanism Acid Carboxylic Acid Intermediate Mixed Anhydride (Activated) Acid->Intermediate + T3P / Base T3P T3P (Anhydride) T3P->Intermediate Base Base (Pyridine) Base->Intermediate Product Amide Product Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Intermediate->Byproduct Amine Spiro-Amine Amine->Product

Figure 2: Activation pathway of T3P. The cyclic nature of the reagent reduces steric bulk during the transition state.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Chemical Reviews.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Wismach, C., et al. (2015).[5][6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][7] Organic & Biomolecular Chemistry.[3][5][8][9][10]

  • Burkhard, J. A., et al. (2010). Spirocyclic Bioisosteres for the Ring Systems of Common Drugs. Angewandte Chemie International Edition. (Discusses the geometry of spiro-cycles).
  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Coupling of Sterically Hindered Amines.[10] Organic Process Research & Development.[11]

Sources

Thermal stability of Spiro[3.3]heptane-2-carboxamide under reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling Under Reflux Conditions

Executive Summary

Is Spiro[3.3]heptane-2-carboxamide stable under reflux? Yes, but with specific caveats regarding acidity and sublimation.

While the spiro[3.3]heptane scaffold possesses significant strain energy (~63 kcal/mol), it is kinetically stable and generally resistant to thermal ring-opening up to approximately 140°C in neutral media. However, the rigid geometry makes it susceptible to acid-catalyzed skeletal rearrangements and sublimation during isolation.

This guide provides the operational boundaries for refluxing this scaffold, distinguishing between thermal decomposition and chemically induced degradation.

Module 1: Thermal Limits & Solvent Selection

The Science of Strain vs. Stability

Users often fear that the high ring strain of the spiro[3.3]heptane system (approx. 63 kcal/mol, significantly higher than two cyclopropanes) will lead to explosive decomposition or ring-opening under heat.

  • Reality Check: The scaffold is robust. Literature precedents demonstrate that spiro[3.3]heptane derivatives often require temperatures exceeding 200°C for thermal decarboxylation or decomposition in inert atmospheres.

  • The Threshold: Caution is advised only when approaching 140°C , where specific derivatives (e.g., azidoformates) begin to undergo thermolysis.

Solvent Compatibility Protocol

Use the following table to select the appropriate solvent for your reflux conditions.

SolventBoiling Point (°C)Risk LevelTechnical Notes
Dichloromethane (DCM) 40Low Ideal for standard amide couplings. Solubility may be poor for the carboxamide.
Tetrahydrofuran (THF) 66Low Excellent stability. Ensure THF is peroxide-free to prevent radical attacks on the strained ring.
Methanol / Ethanol 65 - 78Low Critical Warning: Avoid strong mineral acids (HCl, H₂SO₄) in alcohols (see Module 2).
Toluene 110Moderate Safe for short durations (<12h). Extended reflux >24h may show trace isomerization.
DMF / DMSO >150High Not Recommended. The boiling points exceed the safe thermal window (~140°C). Use external heating blocks set to max 120°C.

Module 2: Chemical Stability (The "Hidden" Danger)

Issue: Acid-Catalyzed Rearrangement

The primary failure mode for this compound is not simple thermal decomposition, but strain-relocating rearrangement .

In the presence of Brønsted or Lewis acids, the spiro[3.3]heptane cation can undergo a Wagner-Meerwein type rearrangement (often a semipinacol rearrangement if alcohols are present), collapsing the spiro system into a fused bicyclic system or opening the ring.

  • Symptom: LCMS shows the correct mass (

    
    ), but NMR shows a loss of symmetry or complex multiplet splitting inconsistent with the spiro[3.3] framework.
    
  • Prevention: Always buffer acidic reactions. If acid catalysis is required, keep the temperature < 50°C .

Visual Workflow: Stability Decision Tree

Follow this logic flow to determine if your reaction conditions are safe.

StabilityWorkflow Start Start: Reflux Planning CheckTemp Is Target Temp > 130°C? Start->CheckTemp CheckAcid Is Strong Acid Present? (HCl, H2SO4, TFA) CheckTemp->CheckAcid No (DCM/THF/Tol) Stop STOP / REDESIGN High Risk of Rearrangement CheckTemp->Stop Yes (DMF/DMSO) Safe PROCEED Standard Reflux CheckAcid->Safe Neutral/Basic Caution CAUTION Monitor via NMR every 2h CheckAcid->Caution Mild Acid (pH 3-5) CheckAcid->Stop Yes (pH < 2)

Figure 1: Decision logic for assessing thermal and chemical risks before initiating reflux.

Module 3: Isolation & Workup (Sublimation Risk)

The "Disappearing Product" Phenomenon

Users frequently report low yields after drying the product on a high-vacuum line or rotovap, despite clean conversion by TLC.

  • Cause: this compound is a compact, rigid, globular molecule. Like adamantane or cubane derivatives, it possesses high volatility in the solid state (sublimation) due to weak crystal lattice packing.

  • Diagnosis: Check the bump trap or the condenser coils of your rotovap. You may see a white, crystalline film.

Correct Isolation Protocol
  • Concentration: Do not heat the water bath above 35°C during rotary evaporation.

  • Vacuum: Do not use high vacuum (< 1 mbar) for extended periods. Stop immediately once the solvent is removed.

  • Drying: Dry in a vacuum desiccator at ambient temperature, not in a heated vacuum oven.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I hydrolyze the amide to the acid using 6M HCl at reflux? A: No. While amides typically require these conditions, the spiro[3.3]heptane ring is prone to acid-catalyzed rearrangement under these harsh conditions.

  • Alternative: Use basic hydrolysis (LiOH/THF/H₂O) at 60°C. The spiro ring is stable to base.

Q2: I see a new peak in the NMR after refluxing in Toluene. Is it polymerization? A: It is likely isomerization or ring-opening , not polymerization.

  • Check: Look for olefinic protons (5.0–6.0 ppm). If present, the ring has opened (methylenecyclobutane formation).

  • Check: If the symmetry is broken but no olefins are present, the spiro center may have shifted (rearrangement to bicyclo[3.2.0]heptane systems).

Q3: Is this compound light-sensitive? A: Generally, no. However, spiroketones are photo-active. The carboxamide is stable to ambient light, but store it in amber vials to prevent any radical initiation if trace impurities are present.

References

  • Mykhailiuk, P. K., et al. (2024).[1] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9).[1]

    • Establishes the utility and general stability of the scaffold in drug design.
  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition in English, 25(4), 312-322. Foundational text on the strain energy of cyclobutane and spiro systems.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Organic Letters, 12(9), 1944–1947.

    • Provides experimental details on the synthesis and handling of these deriv
  • Levkov, I., et al. (2025). "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core." Organic Letters.

    • Demonstrates stability of the carboxamide derivative specifically under enzym

Sources

Validation & Comparative

Technical Comparison Guide: Spiro[3.3]heptane-2-carboxamide Characterization and Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral data for Spiro[3.3]heptane-2-carboxamide Content Type: Technical Comparison Guide

Executive Summary

This compound (CAS: 1628184-66-6) represents a critical structural motif in modern medicinal chemistry, serving as a saturated, rigid bioisostere for phenyl and cyclohexyl rings. Unlike traditional flat aromatic systems or flexible aliphatic rings (e.g., cyclohexane), the spiro[3.3]heptane scaffold offers defined exit vectors (90° orientation) and increased fraction of sp3 carbons (


), which correlates with improved solubility and metabolic stability.

This guide provides a technical analysis of the 1H and 13C NMR spectral signatures of the molecule, comparing its structural dynamics against the traditional Cyclohexanecarboxamide . It is designed to assist analytical chemists and synthetic researchers in validating this scaffold during library synthesis.

Structural Analysis & Logic

The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single quaternary carbon (C4). The carboxamide group at C2 introduces a specific magnetic environment that distinguishes the "proximal" ring (containing the amide) from the "distal" ring.

Diagram 1: Structural Connectivity and NMR Logic

SpiroStructure SpiroCenter Spiro Carbon (C4) Quaternary High Field Shift ProximalRing Proximal Ring (C1-C3) Amide Functionalized Deshielded SpiroCenter->ProximalRing Insulates Electronic Effects DistalRing Distal Ring (C5-C7) Unsubstituted Shielded Region SpiroCenter->DistalRing Maintains Orthogonality Amide Carboxamide (-CONH2) Exchangeable Protons Broad Singlet ProximalRing->Amide C2 Attachment

Caption: Structural segmentation of this compound highlighting the magnetic environments relevant to NMR interpretation.

Experimental Protocol: Synthesis & Characterization

To ensure high-fidelity spectral data, the following protocol is recommended for sample preparation. This workflow minimizes solvent-solute interactions that can obscure the amide protons.

Synthesis Route (Representative)

The amide is typically generated from Spiro[3.3]heptane-2-carboxylic acid (CAS: 28114-87-6) via acid chloride activation or HATU coupling with ammonium chloride.

  • Precursor: Spiro[3.3]heptane-2-carboxylic acid.[1][2]

  • Reagents: (COCl)2, DMF (cat.), then NH3 (aq) or NH4Cl/Base.

  • Purification: Recrystallization from EtOAc/Hexane (avoiding silica chromatography if possible to prevent amide hydrolysis).

NMR Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

    • Reasoning: Amide protons (

      
      ) are often invisible or extremely broad in CDCl3 due to rapid exchange and quadrupole broadening. DMSO-d6 forms hydrogen bonds with the amide, stabilizing the protons and sharpening the signals into distinct doublets or singlets.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving cyclobutane multiplets).

Diagram 2: Characterization Workflow

Workflow cluster_0 Sample Prep cluster_1 Acquisition Step1 Isolate Solid (>95% Purity) Step2 Dissolve in DMSO-d6 (Stabilize NH2) Step1->Step2 Step3 1H NMR (16 scans) Observe Amide Region (6-8 ppm) Step2->Step3 Step4 13C NMR (1024 scans) Detect Quaternary C (30-40 ppm) Step3->Step4

Caption: Step-by-step workflow for optimal NMR data acquisition of spiro-amides.

Spectral Data Analysis

The following data is synthesized from authoritative literature on the spiro[3.3]heptane scaffold (Mykhailiuk et al., Angew. Chem. and J. Org. Chem.) and standard amide shifts.

1H NMR Data (400 MHz, DMSO-d6)

The spiro[3.3]heptane protons appear in the high-field aliphatic region (1.7 – 2.9 ppm). The key diagnostic is the resolution of the "pucker" of the cyclobutane rings.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH-a 7.20 – 7.35br s1HAmide proton (H-bonded to solvent).
NH-b 6.70 – 6.85br s1HAmide proton (Free/Rotameric).
H-2 2.85 – 2.95Pentet / m1H

-proton to Carbonyl. Deshielded by EWG.
H-1, H-3 2.10 – 2.30m4HProximal ring methylenes. Complex coupling due to roof effect.
H-5, H-7 1.90 – 2.10m4HDistal ring methylenes. Slightly more shielded.
H-6 1.75 – 1.85m2HDistal ring apex. Most shielded aliphatic protons.

Technical Insight: Unlike cyclohexane, which shows distinct axial/equatorial splitting (


 Hz), the cyclobutane rings in the spiro system show complex second-order multiplets due to the "puckered" conformation that rapidly flips or averages, often resulting in broad multiplets rather than clean triplets/doublets.
13C NMR Data (100 MHz, DMSO-d6)

The quaternary spiro-carbon is the "fingerprint" of this molecule.

PositionShift (

, ppm)
TypeAssignment Logic
C=O 175.0 – 176.5CqCarbonyl carbon (Amide).
C-4 38.5 – 40.0CqSpiro Carbon. Diagnostic quaternary signal.
C-2 32.0 – 33.5CH

-carbon.
C-1, C-3 28.0 – 29.5

Proximal ring methylenes.
C-5, C-7 26.0 – 27.5

Distal ring methylenes.
C-6 15.5 – 17.0

Distal apex.

Comparative Performance: Spiro[3.3]heptane vs. Alternatives

This section objectively compares the spiro-scaffold against the industry standard Cyclohexanecarboxamide to demonstrate why the spiro option is preferred in modern drug design despite the more complex synthesis.

Table 3: Physicochemical & Spectral Comparison
FeatureThis compoundCyclohexanecarboxamideImpact on Drug Discovery
3D Topology Rigid, 90° exit vectorsFlexible, 109°/120° vectorsSpiro allows exploring novel chemical space orthogonal to flat rings.
1H NMR Complexity Compact multiplets (1.7-2.9 ppm)Wide dispersion (1.1-2.4 ppm)Spiro spectra are cleaner in the aliphatic region; easier to identify impurities.
Metabolic Stability High (No bis-allylic positions)Moderate (Susceptible to CYP oxidation at C3/C4)Spiro[3.3]heptane blocks metabolic hotspots, prolonging half-life (

).
Solubility (LogP) Lower LogP (More polar)Higher LogP (Lipophilic)Higher

in spiro scaffolds improves aqueous solubility.
Conformational Lock Locked geometryChair/Boat flippingSpiro provides a defined pharmacophore orientation for receptor binding.
Mechanistic Insight: The "Gem-Dimethyl" Effect Analogue

The spiro[3.3]heptane system exhibits a phenomenon similar to the Thorpe-Ingold effect. The rigidity of the central quaternary carbon (C4) forces the substituents into specific vectors. In NMR, this results in the distinct separation of the "proximal" and "distal" ring signals, whereas in cyclohexane, rapid chair-chair interconversion often averages signals at room temperature unless cooled to -80°C.

References

  • Mykhailiuk, P. K. (2024).[3][4] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry, 75(24). (Foundational work on spiro-scaffold NMR assignments).
  • Wong, M., et al. (2015). "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core." Organic Letters, 17(18), 4518–4521. (Specific synthesis and characterization of the carboxamide derivative).

  • Ding, X., et al. (2020). "Recent Advances in the Synthesis and Application of Spiro[3.3]heptanes." ChemComm. (Review of physicochemical properties).

Sources

Comparative Guide: Spiro[3.3]heptane-2-carboxamide vs. Benzamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

This guide provides a technical comparison between the classical benzamide pharmacophore and its saturated, three-dimensional bioisostere, spiro[3.3]heptane-2-carboxamide .

For decades, the benzamide moiety has been a cornerstone in medicinal chemistry (e.g., in HDAC inhibitors like Vorinostat, antipsychotics, and PARP inhibitors). However, its planar aromatic nature often contributes to poor aqueous solubility and suboptimal metabolic liabilities. The spiro[3.3]heptane scaffold represents a strategic shift toward increasing Fraction of sp3 Carbon (


), offering a rigid, non-planar geometry that mimics the spatial projection of benzamide while significantly altering physicochemical properties.
Key Comparative Metrics
FeatureBenzamide (Planar)This compound (3D)Impact of Substitution
Hybridization

(Aromatic)

(Saturated)
Increases

; disrupts crystal packing.
Geometry Planar (2D)Puckered/Rigid (3D)Accesses novel chemical space; non-collinear exit vectors.[1]
Lipophilicity (cLogP) HighLower (~0.8 unit decrease)Improves water solubility and distribution.
Metabolic Stability Prone to CYP450 oxidationVariable (Context dependent)often blocks aromatic hydroxylation sites.
Binding Affinity

stacking capable
No

stacking
Relies on hydrophobic enclosure/shape complementarity.

Structural & Mechanistic Analysis

Geometric Isosterism

The core question for medicinal chemists is whether a bulky, aliphatic spirocycle can fit into a binding pocket evolved for a flat benzene ring.

  • Benzamide: The amide substituent lies in the plane of the phenyl ring (torsion angle

    
    ). Exit vectors are strictly defined by ortho/meta/para substitution patterns (
    
    
    
    or
    
    
    ).
  • This compound: The spiro core is rigid. Crucially, the distance between the bridgehead carbons closely mimics the dimension of a phenyl ring (~2.8 Å vs ~2.4 Å). However, the exit vectors are non-collinear .

    • Insight: Recent crystallographic studies confirm that despite this vector deviation, the spiro scaffold can effectively mimic meta- and para- substituted benzenes by adopting a "twisted" conformation that aligns the amide carbonyl with the target hydrogen-bond acceptor.

Visualization of Signaling & Interaction

The following diagram illustrates the structural divergence and the resulting biological implications.

Bioisostere_Comparison Benzamide Benzamide (Planar, sp2) Target_Binding Target Binding Pocket (e.g., HDAC, PARP) Benzamide->Target_Binding Pi-Pi Stacking Planar Fit Properties Physicochemical Readout Benzamide->Properties High LogP Low Solubility Spiro Spiro[3.3]heptane (3D, sp3) Spiro->Target_Binding Hydrophobic Fit Shape Complementarity Spiro->Properties Lower LogP High Solubility Novel IP Space Target_Binding->Properties Bioactivity (IC50)

Figure 1: Mechanistic divergence between planar benzamide and 3D spiro-carboxamide scaffolds.[2]

Case Study: HDAC Inhibition (Vorinostat Analog)

To validate the bioactivity, we examine the substitution of the phenyl ring in Vorinostat (SAHA) , a potent HDAC inhibitor, with the spiro[3.3]heptane moiety.

Experimental Data Comparison

Data derived from Mykhailiuk et al. (2024) regarding the inhibition of HDACs and cancer cell cytotoxicity.

CompoundStructure CoreHDAC1 IC

(nM)
HDAC6 IC

(nM)
Solubility (PBS, pH 7.4)
Vorinostat Benzamide (Phenyl)~10~12Low (< 0.1 mg/mL)
Spiro-Analog Spiro[3.3]heptane~15~18High (> 1.0 mg/mL)

Analysis: The spiro-analog retains near-equipotent inhibitory activity (nanomolar range) despite lacking the ability to form


 interactions within the HDAC active site tube. This suggests that the hydrophobic enclosure  provided by the spiro-alkane cage is sufficient for binding affinity, while the dramatic increase in solubility (due to the disruption of planar crystal packing) offers a superior pharmaceutical profile.

Experimental Protocols

Protocol A: Synthesis of this compound Derivatives

Rationale: This protocol uses a modular amide coupling approach, suitable for generating libraries of analogs.

Reagents:

  • Spiro[3.3]heptane-2-carboxylic acid (Core building block)

  • Amine partner (R-NH2)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

Workflow:

  • Activation: Dissolve Spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at

    
    C for 15 min.
    
    • Checkpoint: Solution should remain clear. Turbidity indicates moisture contamination.

  • Coupling: Add the Amine partner (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor via LC-MS for the disappearance of the acid peak (

      
      ) and appearance of the amide product (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated NaHCO

    
     (remove unreacted acid), and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Start Spiro-Acid Precursor Activation Activation (HATU/DIPEA) 0°C, 15 min Start->Activation Coupling Amine Addition RT, 4-16h Activation->Coupling Workup Extraction (EtOAc/HCl/NaHCO3) Coupling->Workup Final Purified Spiro-Carboxamide Workup->Final

Figure 2: General synthesis workflow for spiro-carboxamide library generation.

Protocol B: Microsomal Stability Assay

Rationale: To determine if the aliphatic spiro cycle introduces metabolic liabilities compared to the benzene ring.

Procedure:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Expected Outcome:

  • Benzamide: Often shows hydroxylation on the phenyl ring (M+16 metabolite).

  • Spiro-Carboxamide: Look for oxidation on the spiro-bridgehead carbons. Generally, unsubstituted spiro-systems show enhanced stability, though specific substituted variants may vary.

References

  • Prysiazhniuk, K., et al. (2024).[3][4] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[3]

  • Mykhailiuk, P. K. (2021).[3][4][5][6] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.

  • Reilly, S. W., et al. (2018).[7] "Piperazine Bioisosteres: Synthesis and Application in Medicinal Chemistry." Journal of Medicinal Chemistry. (Cited context: Olaparib analogs).

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783.

Sources

The Spiro[3.3]heptane Scaffold: A Comparative Guide to In Vitro ADME Profiling for a New Generation of Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to escape "flatland" has led to an increased interest in three-dimensional molecular scaffolds that can confer improved pharmacological properties.[1] Among these, the spiro[3.3]heptane motif has emerged as a promising bioisostere for aromatic rings, offering a rigid, non-planar structure with favorable physicochemical characteristics.[2][3] This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Spiro[3.3]heptane-2-carboxamide analogs, offering experimental insights and detailed protocols for researchers engaged in the development of these novel therapeutic agents.

The spiro[3.3]heptane core is increasingly being incorporated into drug candidates to enhance key ADME profiles, including solubility, metabolic stability, and permeability.[4] By replacing traditional aromatic moieties, this saturated scaffold can lead to compounds with lower lipophilicity and improved metabolic stability, addressing common challenges in drug development.[5][6] This guide will delve into the practical aspects of evaluating these parameters, providing a framework for the rational design and selection of spiro[3.3]heptane-based drug candidates.

Comparative In Vitro ADME Profiling: A Case Study of a Sonidegib Analog

To illustrate the impact of the spiro[3.3]heptane scaffold on ADME properties, we present a case study comparing the FDA-approved anticancer drug Sonidegib with its spiro[3.3]heptane analog. This direct comparison highlights the potential advantages of this scaffold in a real-world context.

CompoundAqueous Solubility (µM)clogPlogD (pH 7.4)Metabolic Stability (HLM)
Cl_int (µL/min/mg)
Sonidegib≤ 16.8≥ 3.593
trans-(±)-Spiro[3.3]heptane Analog ≤ 16.0≥ 3.547
cis-(±)-Spiro[3.3]heptane Analog ≤ 16.0≥ 3.511

Data sourced from: [5][6][7]

Analysis of the Comparative Data:

  • Lipophilicity: The replacement of the meta-substituted phenyl ring in Sonidegib with the spiro[3.3]heptane scaffold in both the trans and cis analogs resulted in a decrease in the calculated lipophilicity (clogP) by 0.8 units.[5] This reduction in lipophilicity can be advantageous for improving a compound's overall ADME profile.

  • Metabolic Stability: A significant improvement in metabolic stability was observed with the spiro[3.3]heptane analogs when incubated with human liver microsomes (HLM). The intrinsic clearance (Cl_int) of the trans-analog was approximately half that of Sonidegib, while the cis-analog demonstrated a remarkable 8-fold reduction in clearance.[5] This translates to a substantial increase in the metabolic half-life (t_1/2), from 11 minutes for Sonidegib to 47 minutes for the trans-analog and over 120 minutes for the cis-analog.[5] This enhanced metabolic stability is a key benefit of the spiro[3.3]heptane scaffold, suggesting a lower potential for rapid metabolism in vivo.

  • Aqueous Solubility: In this specific case, the introduction of the spiro[3.3]heptane moiety did not alter the poor aqueous solubility of the parent compound.[5][7] This highlights that while the scaffold can positively influence some ADME parameters, other properties like solubility may require independent optimization strategies.

Experimental Protocols: A Practical Guide to In Vitro ADME Assessment

To ensure the scientific integrity and reproducibility of in vitro ADME studies, it is crucial to follow well-established and validated protocols. This section provides detailed methodologies for key assays.

Metabolic Stability in Human Liver Microsomes (HLM)

The in vitro metabolic stability assay using liver microsomes is a fundamental tool for predicting the in vivo hepatic clearance of a compound.

Objective: To determine the intrinsic clearance (Cl_int) and metabolic half-life (t_1/2) of a test compound upon incubation with human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of human liver microsomes (e.g., 20 mg/mL stock diluted to 1 mg/mL in buffer).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and buffer at 37°C.

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t_1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (0.693 / t_1/2) / (mg/mL of microsomal protein).

Causality Behind Experimental Choices: The use of human liver microsomes provides a source of key drug-metabolizing enzymes, primarily cytochrome P450s, in a cost-effective and high-throughput format. The inclusion of an NADPH regenerating system is essential to sustain the activity of these enzymes. Quenching the reaction with a cold organic solvent effectively stops the enzymatic activity and precipitates proteins for clean sample analysis by LC-MS/MS.

Diagram of Metabolic Stability Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Compound, Microsomes, NADPH) mix Mix Compound and Microsomes reagents->mix initiate Initiate with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate quench Quench at Time Points incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CL_int) lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability: Caco-2 Bidirectional Assay

The Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal drug absorption and identifying potential substrates of efflux transporters.

Objective: To determine the apparent permeability coefficient (P_app) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • For A-B permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For B-A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C_0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio = P_app (B-A) / P_app (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Causality Behind Experimental Choices: Caco-2 cells, when differentiated, form a polarized monolayer that mimics the intestinal epithelium, expressing relevant transporters and tight junctions. The bidirectional nature of the assay is crucial for identifying compounds that are actively transported out of the cell (efflux), which can limit oral bioavailability.

Diagram of Caco-2 Permeability Assay:

Caco2_Permeability cluster_AB Apical to Basolateral (A-B) cluster_BA Basolateral to Apical (B-A) apical_A Apical Chamber (Donor) basolateral_A Basolateral Chamber (Receiver) apical_A->basolateral_A Permeation basolateral_B Basolateral Chamber (Donor) apical_B Apical Chamber (Receiver) basolateral_B->apical_B Permeation + Efflux Caco2_monolayer Caco-2 Monolayer on Transwell® Insert RED_Assay cluster_setup Assay Setup cluster_equilibrium Equilibrium cluster_analysis Analysis plasma_chamber Plasma Chamber (Spiked with Compound) equilibrium Incubate at 37°C (4-6 hours) plasma_chamber->equilibrium buffer_chamber Buffer Chamber buffer_chamber->equilibrium membrane Semi-permeable Membrane (8 kDa MWCO) free_drug Free Drug Diffuses sample Sample Both Chambers equilibrium->sample free_drug->buffer_chamber lcms LC-MS/MS Analysis sample->lcms calculate Calculate % Bound lcms->calculate

Caption: Workflow for the plasma protein binding assay using RED.

Conclusion and Future Directions

The spiro[3.3]heptane scaffold represents a valuable building block in modern drug discovery, offering the potential to overcome common ADME liabilities associated with traditional aromatic systems. The case study of the Sonidegib analog demonstrates a clear improvement in metabolic stability, a critical parameter for achieving favorable pharmacokinetic profiles. While challenges such as aqueous solubility may still need to be addressed through targeted chemical modifications, the overall ADME-friendly nature of the spiro[3.3]heptane core makes it an attractive choice for medicinal chemists.

The detailed in vitro ADME protocols provided in this guide serve as a robust framework for the comprehensive evaluation of novel this compound analogs. By systematically assessing metabolic stability, cell permeability, and plasma protein binding early in the discovery process, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. As the exploration of 3D-rich chemical space continues, the principles and methodologies outlined here will be instrumental in advancing the next generation of innovative therapeutics.

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